4-Chloro-2-methoxymandelic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO4 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
RNLRRRDHRXSCEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(C(=O)O)O |
Origin of Product |
United States |
Contextual Relevance of Substituted Mandelic Acids in Contemporary Organic Chemistry
Substituted mandelic acids are aromatic α-hydroxy acids that serve as crucial intermediates in the synthesis of a variety of fine chemicals and pharmaceuticals. researchgate.net The presence of different functional groups on the phenyl ring allows for a wide range of chemical modifications, making them valuable precursors for creating diverse molecular architectures. For instance, mandelic acid and its derivatives are utilized in the production of semisynthetic penicillins, cephalosporins, and anti-obesity agents. researchgate.netresearchgate.net
The specific compound, 4-Chloro-2-methoxymandelic acid, features a chlorine atom and a methoxy (B1213986) group on the phenyl ring. These substituents influence the electronic properties and reactivity of the molecule, making it a subject of interest in synthetic organic chemistry. The development of efficient synthetic routes to such substituted mandelic acids is an active area of research. For example, methods like the Suzuki-Miyaura cross-coupling reaction have been employed to synthesize key intermediates for compounds bearing a biphenyl (B1667301) moiety. researchgate.net
Furthermore, the stereochemistry of mandelic acid derivatives is of paramount importance. The enantiomers, (R)- and (S)-mandelic acid, often exhibit different biological activities. (S)-mandelic acid is used in the synthesis of anti-inflammatory drugs like celecoxib (B62257) and deracoxib, as well as anticancer and antithrombotic agents. researchgate.net Consequently, the development of enantioselective synthetic methods for producing specific stereoisomers of substituted mandelic acids is a key focus in the field.
Overview of Research Trajectories for Chiral α Hydroxy Carboxylic Acids
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful and sustainable approach for producing enantiomerically pure compounds. These methods often lead to higher yields and enantiomeric excess under milder reaction conditions compared to purely chemical routes.
Asymmetric Hydrolysis utilizing Esterases and Nitrilases
Asymmetric hydrolysis, mediated by enzymes such as esterases and nitrilases, is a cornerstone of chemoenzymatic synthesis. This technique relies on the enzyme's ability to selectively hydrolyze one enantiomer of a racemic substrate, allowing for the separation of the desired chiral product.
The success of a chemoenzymatic process hinges on the identification of a suitable biocatalyst. This involves screening a diverse range of microorganisms or purified enzymes for their ability to catalyze the desired transformation with high enantioselectivity and activity.
Nitrilases, in particular, have been a focus of intensive research for the synthesis of α-hydroxy acids from their corresponding α-hydroxynitriles. These enzymes are found in various bacteria, filamentous fungi, and yeasts. documentsdelivered.com For instance, nitrilases from genera such as Alcaligenes, Pseudomonas, and Rhodococcus have been reported to exhibit activity towards a range of nitriles. documentsdelivered.comgoogle.com
A study on the synthesis of the related (R)-2-methoxymandelic acid utilized the nitrilase from Burkholderia cenocepacia J2315 (BCJ2315). almacgroup.com This enzyme was identified through screening as a promising candidate for the hydrolysis of the corresponding cyanohydrin. The characterization of such enzymes typically involves determining key parameters like optimal pH, temperature, and substrate specificity to ensure efficient catalysis.
Lipases are another class of enzymes widely used for the kinetic resolution of racemic esters. A variety of lipases, including those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens, have been successfully employed in the resolution of aromatic Morita-Baylis-Hillman adducts, which share structural similarities with mandelic acid derivatives. d-nb.info The screening of these enzymes would be a logical first step in developing a lipase-based resolution for this compound esters.
Table 1: Examples of Biocatalysts Screened for Hydrolysis of Related Substrates
| Biocatalyst | Substrate Type | Target Product Analogue | Key Finding | Reference |
| Burkholderia cenocepacia J2315 (Nitrilase) | Cyanohydrin | (R)-2-methoxymandelic acid | Identified as a promising candidate for enantioselective hydrolysis. | almacgroup.com |
| Pseudomonas fluorescens Lipase (B570770) | Racemic Acetate (B1210297) | Morita-Baylis-Hillman Adducts | Demonstrated good selectivity in kinetic resolution. | d-nb.info |
| Pseudomonas cepacia Lipase (PCL) | Racemic Acetate | Morita-Baylis-Hillman Adducts | Showed excellent enantioselectivity (E > 200). | d-nb.info |
| Candida antarctica Lipase B (CAL-B) | Racemic Acetate | Morita-Baylis-Hillman Adducts | Effective in kinetic resolution. | d-nb.info |
This table is generated based on data from analogous reactions and serves as a predictive guide for the target compound.
Once a promising biocatalyst is identified, its performance can often be improved through protein engineering. Techniques such as rational design and directed evolution are employed to enhance enantioselectivity, increase activity, and improve stability under process conditions.
For the synthesis of (R)-2-methoxymandelic acid, the wild-type BCJ2315 nitrilase was subjected to rational protein engineering. almacgroup.comacs.org Through a combination of molecular docking and B-factor analyses, a focused library of mutants was created and screened. This led to the identification of mutants with improved selectivity, activity, and stability. almacgroup.com This approach highlights a promising strategy for developing a biocatalyst tailored for the production of optically pure this compound.
Similarly, the substrate specificity of lipases can be a critical factor. For example, in the kinetic resolution of Morita-Baylis-Hillman derivatives, it was observed that lipases displayed a clear preference for longer-chain esters. d-nb.info This suggests that for the synthesis of this compound, preparing different ester derivatives (e.g., acetate, butyrate) for the resolution step could significantly impact the efficiency and selectivity of the lipase.
Overcoming the common trade-off between enantioselectivity and activity is a key challenge in enzyme engineering. nih.gov Strategies often involve modifications to the substrate-binding pocket to enhance steric hindrance or alter the flexibility of regions adjacent to the substrate. nih.gov
Bioconversion Pathways from Precursors
Bioconversion offers a direct route to chiral molecules from readily available precursors, often in a single pot. This approach can be more efficient and sustainable than multi-step chemical syntheses.
A potential bioconversion pathway for this compound starts from the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde (B1590457). This aldehyde can be converted to the racemic cyanohydrin, 4-chloro-2-methoxymandelonitrile, which is then subjected to enantioselective hydrolysis by a nitrilase. A one-pot, dynamic kinetic resolution process has been developed for the synthesis of (R)-2-methoxymandelic acid, where the in situ formation of the cyanohydrin is coupled with its enzymatic resolution. almacgroup.comacs.org A crucial finding in this process was the addition of sodium bisulfite, which prevented the deactivation of the nitrilase by the aldehyde starting material. almacgroup.com
Table 2: Proposed Bioconversion Pathway for (R)-4-Chloro-2-methoxymandelic Acid
| Step | Reaction | Catalyst/Reagent | Precursor | Intermediate | Product | Reference (Analogous) |
| 1 | Cyanohydrin Formation | HCN | 4-chloro-2-methoxybenzaldehyde | 4-chloro-2-methoxymandelonitrile | - | almacgroup.com |
| 2 | Enantioselective Hydrolysis | Engineered Nitrilase | 4-chloro-2-methoxymandelonitrile | - | (R)-4-Chloro-2-methoxymandelic acid | almacgroup.comacs.org |
This table outlines a proposed pathway based on established methods for a closely related compound.
Chemical Synthesis Pathways for Racemic and Enantioenriched Forms
While chemoenzymatic methods are increasingly favored, traditional chemical synthesis remains a vital tool for producing both racemic and enantioenriched forms of this compound.
The synthesis of racemic this compound can be envisioned through the hydrolysis of the corresponding nitrile, 4-chloro-2-methoxymandelonitrile. This nitrile can be prepared from the reaction of 4-chloro-2-methoxybenzaldehyde with a cyanide source.
For the production of enantioenriched forms, chemical methods often rely on the use of chiral resolving agents. This involves the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization and subsequent liberation of the desired enantiomer.
Esterification Reactions for Substrate Preparation
Esterification is a key step in preparing substrates for lipase-catalyzed kinetic resolutions. The racemic carboxylic acid is converted into an ester, which then serves as the substrate for the enantioselective hydrolysis by the lipase. Alternatively, the racemic alcohol can be acylated in an enantioselective manner.
The choice of the alcohol or acyl donor can significantly influence the reaction. For the kinetic resolution of 4-methoxymandelic acid, vinyl acetate was used as the acyl donor in a transesterification reaction catalyzed by lipase AK. documentsdelivered.comresearchgate.net The reaction conditions, including the solvent (methyl tert-butyl ether), were optimized to achieve high conversion and enantiomeric excess. researchgate.net
Table 3: Example of an Esterification Reaction for a Related Mandelic Acid
| Carboxylic Acid | Acyl Donor | Catalyst | Solvent | Product for Resolution | Reference |
| (R,S)-4-methoxymandelic acid | Vinyl Acetate | Lipase AK | Methyl tert-butyl ether | (R,S)-4-methoxymandelic acid acetate | documentsdelivered.comresearchgate.net |
This table is based on data for a structurally similar compound and illustrates a potential esterification strategy.
Sophisticated Enantioseparation and Chiral Resolution Methodologies for 4 Chloro 2 Methoxymandelic Acid and Its Derivatives
Chromatographic Enantioseparation Techniques
Chromatography stands as a cornerstone for chiral separations, offering a variety of methods to resolve enantiomeric mixtures. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are among the most powerful and widely employed techniques for the enantioseparation of 4-chloro-2-methoxymandelic acid and its derivatives. Each of these methods utilizes chiral selectors to create a diastereomeric interaction with the enantiomers, leading to differential retention and, consequently, separation.
High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a predominant and versatile technique for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral selector that is immobilized onto the stationary phase support. csfarmacie.cz This interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times for each enantiomer. bgb-analytik.com
The continuous development of novel Chiral Stationary Phases (CSPs) is driven by the need for improved selectivity, efficiency, and broader applicability in chiral separations. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective for a wide range of chiral compounds. nih.govchromatographyonline.com
One notable development is the immobilization of chiral selectors onto the silica (B1680970) support, which enhances the robustness and versatility of the CSPs, allowing for the use of a wider range of mobile phase solvents. nih.gov For instance, a CHIRALPAK® IC column, which features immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel, has demonstrated successful baseline resolution for mandelic acid and its derivatives, including 4-methoxymandelic acid. nih.govzju.edu.cn
Molecularly Imprinted Polymers (MIPs) represent another innovative approach to creating highly selective CSPs. researchgate.net In this technique, a polymer network is formed around a template molecule (in this case, one enantiomer of a mandelic acid derivative). After removal of the template, the polymer contains cavities that are stereochemically complementary to the template molecule, enabling selective recognition and separation of that enantiomer from its counterpart. researchgate.netscielo.br Studies have shown that MIP-based CSPs can effectively resolve mandelic acid enantiomers. scielo.br
The composition of the mobile phase plays a crucial role in the enantioseparation process, influencing both the retention and selectivity of the separation. chromatographyonline.com For acidic compounds like this compound, the addition of acidic modifiers to the mobile phase is often necessary to suppress the ionization of the analyte, thereby increasing its interaction with the stationary phase and improving resolution. windows.net
The choice of the organic modifier in the mobile phase, such as isopropanol (B130326) or ethanol, and its concentration can significantly impact the separation. nih.gov A decrease in the alcohol content generally leads to increased retention and resolution. nih.gov The nature of the bulk solvent, for example, using n-heptane instead of n-hexane, can also enhance the resolution and separation factor for certain compounds on specific CSPs. nih.gov
Furthermore, the operating temperature is another critical parameter that can be optimized to improve chiral separations. chromatographyonline.com The selection of appropriate chromatographic conditions, including flow rate and detection wavelength, is essential for achieving optimal performance. nih.gov
Table 1: HPLC Enantioseparation Data for Mandelic Acid Derivatives on CHIRALPAK® IC
| Compound | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
|---|---|---|---|---|
| Mandelic Acid | n-hexane/ethanol/TFA (90/10/0.1) | 1.0 | 25 | 2.21 |
| 4-Methoxymandelic Acid | n-hexane/ethanol/TFA (90/10/0.1) | 1.0 | 25 | 2.14 |
| 2-Chloromandelic Acid | n-hexane/dichloromethane/ethanol/TFA (80/10/10/0.1) | 1.0 | 25 | Low |
Data sourced from a study on the separation of mandelic acid and its derivatives. nih.gov TFA: Trifluoroacetic acid
Chiral Ligand Exchange Chromatography (CLEC) is a powerful technique for the enantioseparation of α-hydroxy acids and amino acids. nih.gov The principle of CLEC involves the formation of diastereomeric ternary complexes between a metal ion (commonly copper(II)), a chiral ligand selector, and the enantiomers of the analyte. nih.gov These complexes have different stabilities, leading to their separation on a chromatographic column.
CLEC can be performed by either immobilizing the chiral ligand onto the stationary phase or by adding it as a chiral mobile phase additive. nih.gov The distribution ratio and enantioseparation factor in CLEC are critically dependent on the concentration of the chiral ligand, the transition metal ion, and the pH of the solvent system. nih.gov Successful enantioseparation of several mandelic acid derivatives, including 2-chloromandelic acid and 4-methoxymandelic acid, has been achieved using CLEC. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as high speed, reduced solvent consumption, and compatibility with a wide range of detectors, including mass spectrometry. nih.govnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov
The low viscosity and high diffusivity of supercritical CO2 allow for the use of high flow rates and smaller particle size columns, leading to fast and efficient separations. nih.gov Organic modifiers, such as methanol (B129727) or acetonitrile, are often added to the mobile phase to adjust its polarity and enhance the elution of analytes. nih.govnih.gov
Polysaccharide-based chiral stationary phases are commonly used in SFC for the resolution of a wide array of chiral compounds. nih.gov The optimization of SFC methods involves adjusting parameters such as the composition of the mobile phase modifier, temperature, and backpressure to achieve the desired separation. nih.gov
Gas Chromatography (GC) is another well-established technique for chiral separations, particularly for volatile and thermally stable compounds. For non-volatile compounds like mandelic acid and its derivatives, a derivatization step is necessary to increase their volatility and make them suitable for GC analysis. mdpi.com
The separation in chiral GC is achieved by using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. mdpi.comnih.gov These chiral selectors form transient diastereomeric complexes with the derivatized enantiomers, leading to different retention times. The choice of the cyclodextrin derivative and the specific derivative of the mandelic acid can significantly influence the chiral selectivity. mdpi.com Systematic studies on various derivatives of mandelic acid on different permethylated cyclodextrin selectors have been conducted to establish principles that can guide the development of chiral selective analytical methods. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Mandelic acid |
| 2-Chloromandelic acid |
| 4-Methoxymandelic acid |
| 4-Hydroxymandelic acid |
| 3,4,5-Trismethoxymandelic acid |
| (R)-mandelic acid |
| Isopropanol |
| Ethanol |
| Dichloromethane |
| n-Hexane |
| n-Heptane |
| Trifluoroacetic acid |
| Copper(II) |
| Carbon dioxide |
| Methanol |
| Acetonitrile |
| Cellulose |
| Amylose |
Gas Chromatography (GC) utilizing Chiral Selectors
Derivatization Strategies for GC Analysis
Gas chromatography (GC) is a powerful analytical technique for separating volatile compounds. However, molecules like this compound, which contain polar functional groups (a carboxylic acid and a hydroxyl group), are not inherently volatile. To make them suitable for GC analysis, a derivatization step is necessary. gcms.cz This process modifies the functional groups to increase volatility, reduce system adsorption, and improve peak shape and detector response. gcms.cz
The primary strategies for derivatizing compounds with hydroxyl and carboxylic acid groups are silylation, acylation, and esterification (a form of alkylation).
Silylation: This is a common and effective method where an active hydrogen in the hydroxyl and carboxylic acid groups is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This replacement significantly reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, thereby increasing its volatility. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for simultaneously silylating both hydroxyl and carboxyl groups. gcms.cz
Acylation: This strategy involves reacting the hydroxyl and amino groups with an acylating reagent, such as a perfluoroacid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA). gcms.cz These reagents produce stable, volatile derivatives. gcms.cz For instance, a one-step derivatization procedure for a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), using N-methyl-bis-trifluoroacetamide (MBTFA) proved to be a rapid and effective method, creating a stable derivative for GC/MS analysis. nih.gov The acidic byproducts generated during acylation must typically be removed before GC analysis to prevent column damage. gcms.cz
Esterification/Alkylation: The carboxylic acid group can be converted into an ester, and the hydroxyl group into an ether, to increase volatility. Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl esters and ethers, which are particularly suitable for analysis using an electron capture detector (ECD) due to their high sensitivity. gcms.cz
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, including the detector being used and the presence of other functional groups in the molecule. gcms.cz
Table 1: Common Derivatization Reagents for GC Analysis of Hydroxy Acids
| Derivatization Strategy | Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantage |
| Silylation | Silylating Agents | BSTFA + TMCS | Carboxyl, Hydroxyl | Creates volatile and thermally stable TMS-derivatives; reagents and byproducts are volatile. gcms.cz |
| Acylation | Perfluoroacid Anhydrides | Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amine | Produces stable and highly volatile derivatives suitable for ECD detection. gcms.cz |
| Alkylation/Esterification | Alkylating Agents | Pentafluorobenzyl Bromide (PFBBr) | Carboxyl, Hydroxyl | Forms derivatives that are highly sensitive to Electron Capture Detectors (ECD). gcms.cz |
| Alkylation | Diazomethane | Diazomethane | Carboxyl | Forms methyl esters but is toxic and explosive, requiring careful handling. |
Diastereomeric Resolution Strategies
Classical resolution via the formation of diastereomers remains a cornerstone of enantioseparation, particularly on an industrial scale. This approach involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods.
Formation of Diastereomeric Salts and their Crystallization-Based Separation
For acidic compounds like this compound, the most common method of diastereomeric resolution is the formation of diastereomeric salts. This is achieved by reacting the racemic acid with an optically pure chiral base, such as an amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting products are a pair of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which possess different solubilities in a given solvent system.
This difference in solubility allows for their separation by fractional crystallization. rsc.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid to break the salt and liberate the chiral base.
The success of this method hinges on several factors, including the choice of the resolving agent and the solvent system. researchgate.net The goal is to maximize the solubility difference between the two diastereomeric salts. For example, in the resolution of pregabalin, L-tartaric acid was used as the resolving agent, and extensive studies of the quaternary system (enantiomers, resolving agent, water) were conducted to identify optimal temperature and solvent conditions for crystallization. rsc.org Similarly, the resolution of ibuprofen (B1674241) lysine (B10760008) was achieved by forming diastereomeric salts and studying their ternary phase diagrams to find a simple eutectic system amenable to separation. researchgate.net
Liquid-Liquid Extraction Resolution
While less common than crystallization, liquid-liquid extraction can also be employed for chiral resolution. This technique, known as enantioselective liquid-liquid extraction (ELLE), relies on the differential partitioning of enantiomers between two immiscible liquid phases.
In a typical setup for resolving a racemic acid, an aqueous phase containing the racemic mixture is brought into contact with an immiscible organic phase containing a chiral selector (a resolving agent). The selector forms transient diastereomeric complexes (e.g., ion pairs) with the enantiomers. Due to differing stabilities and polarities, one diastereomeric complex will have a preferential affinity for the organic phase over the other. This leads to the enrichment of one enantiomer in the organic phase and the other in the aqueous phase. The separation can be enhanced by performing a multi-stage counter-current extraction. After the extraction process, the resolved enantiomer can be recovered from the organic phase by stripping it with an appropriate aqueous solution. The efficiency of this method depends on the partition coefficient and the selectivity factor of the diastereomeric complexes.
Mechanistic Investigations of Chiral Recognition Phenomena
Understanding the underlying mechanisms of how a chiral selector differentiates between enantiomers is crucial for designing more efficient separation systems. This involves studying the specific molecular interactions that govern the formation and stability of the transient diastereomeric complexes.
Role of Molecular Interactions in Enantioseparation (e.g., Hydrogen Bonding, CH/π Interactions, Inclusion Complex Formation)
The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and a chiral selector. nih.gov The stability of these complexes is dictated by a combination of non-covalent interactions. The subtle differences in the strength and geometry of these interactions for the two enantiomers result in chiral recognition.
Hydrogen Bonding: Hydrogen bonds are among the most important interactions for chiral recognition. In the case of this compound, the carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. A chiral selector, such as a cyclodextrin derivative or a chiral amine, will have complementary sites. The formation of a three-point interaction model, often involving hydrogen bonds, is a classic explanation for chiral recognition. For instance, studies on the separation of mandelic acid derivatives using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a mobile phase additive revealed that hydrogen bonding interactions were a main driving force for enantioseparation. nih.gov
CH/π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like the phenyl ring in this compound) acts as the acceptor. In the crystal structure analysis of diastereomeric salts formed from 2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-phenylethylamine, aromatic CH/π interactions were identified as a key component of the chiral recognition mechanism in the less-soluble salt. rsc.org
Other Interactions: Other forces such as π-π stacking (between aromatic rings of the analyte and selector), dipole-dipole interactions, and steric hindrance also play significant roles. nih.govrsc.orgscispace.com Thermodynamic analyses often show that these separations are enthalpy-driven, indicating that the formation of these specific, favorable interactions is the dominant factor in the resolution process. nih.govnih.govscispace.com
Table 2: Key Molecular Interactions in Chiral Recognition
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (O, N) and another nearby electronegative atom. | The carboxyl and hydroxyl groups are primary sites for hydrogen bonding with a chiral selector. nih.gov |
| Inclusion Complexation | Encapsulation of a guest molecule (or part of it) within a host molecule's cavity. | The substituted phenyl ring can fit into the hydrophobic cavity of a cyclodextrin selector. nih.gov |
| CH/π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system of an aromatic ring). | The phenyl ring can act as a π-acceptor, interacting with C-H groups on a chiral selector. rsc.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The chlorophenyl ring can stack with an aromatic ring on the chiral selector. rsc.org |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the transient diastereomeric complex. nih.gov |
Academic Research on Derivatives and Structural Analogues of 4 Chloro 2 Methoxymandelic Acid
Synthesis and Characterization of Functionalized Esters
The synthesis of functionalized esters of mandelic acid derivatives is crucial for modifying their physicochemical properties and for creating new compounds with potential biological activity. While specific research on the synthesis and characterization of functionalized esters of 4-Chloro-2-methoxymandelic acid is not extensively documented in publicly available literature, general methods for the esterification of mandelic acids are well-established and can be applied.
One common method for the synthesis of mandelic acid esters is through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, for more sensitive substrates or to achieve milder reaction conditions, other methods are often employed. The Steglich esterification, for instance, is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. This method is particularly useful for sterically hindered alcohols or acid-labile compounds.
Another approach involves the acylation of alcohols with mandelic acid chlorides. This requires the initial conversion of the mandelic acid to its corresponding acid chloride, which can then react with an alcohol to form the ester. nih.gov For instance, a study on the synthesis of new mandelic acid derivatives with preservative action involved the acylation of various hydroxybenzoic acid esters with DL-mandelic chloride, where the hydroxyl group of the mandelic acid was initially protected. nih.gov This strategy could be adapted for the synthesis of esters of this compound.
The synthesis of α-ketoesters can also be achieved from mandelic acids through oxidative esterification. A study demonstrated a visible light-induced oxidative esterification of mandelic acid with alcohols, providing a metal-free and mild approach to α-ketoesters. rsc.org
The characterization of these synthesized esters would typically involve a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) to determine the structure of the molecule, Infrared (IR) spectroscopy to identify the ester functional group, and Mass Spectrometry (MS) to confirm the molecular weight.
A general synthetic scheme for the esterification of this compound is presented below:
General Reaction Scheme for Esterification:

Image Caption: A general reaction scheme illustrating the esterification of this compound with an alcohol (R-OH) to form the corresponding ester.
Exploration of Ring-Substituted and Alkyl-Chain Modified Analogues
The exploration of ring-substituted and alkyl-chain modified analogues of a lead compound is a common strategy in drug discovery and materials science to investigate structure-activity relationships and to fine-tune the properties of the molecule. While direct research on the synthesis of a wide array of ring-substituted and alkyl-chain modified analogues of this compound is limited, studies on related structures provide insights into potential synthetic routes.
Ring-Substituted Analogues: The synthesis of analogues with different substituents on the aromatic ring can be achieved by starting with appropriately substituted precursors. For instance, the synthesis of various substituted 2-methoxyphenol derivatives has been reported through acid-mediated ring contraction cascades of maltol-derived oxidopyrylium cycloadducts. rsc.orgresearchgate.net This approach could potentially be adapted to generate precursors for different ring-substituted 2-methoxymandelic acids.
Furthermore, palladium-catalyzed C-H functionalization reactions offer a powerful tool for the direct modification of the aromatic ring of mandelic acid derivatives. acs.org Research has shown that the arylation, iodination, and olefination of mandelic acid can be achieved using this methodology. acs.org Applying such techniques to this compound could lead to a diverse range of novel analogues.
Alkyl-Chain Modified Analogues: Modification of the alkyl chain of mandelic acid, for example by introducing substituents at the α-position, can significantly impact its properties. The synthesis of phenyllactic acid methyl ester (homomandelic acid methyl ether), where a methyl group is inserted between the chiral center and the carboxyl group, has been reported and studied in the context of chiral separation. mdpi.com The synthesis of such analogues often involves multi-step sequences starting from different precursors.
Enzymatic synthesis is another powerful tool for creating modified analogues. For example, research on 2'-O-alkyl modified oligonucleotides demonstrates the systematic synthesis of various 2'-O-alkyl ribonucleotide triphosphates. nih.gov While this is in a different field, the principles of enzymatic synthesis could be applied to generate modified mandelic acid analogues.
Structure-Chiral Selectivity Relationship Studies of Mandelic Acid Derivatives
The enantiomers of chiral compounds can exhibit different biological activities, making their separation and the understanding of the mechanisms of chiral recognition crucial. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are common techniques for separating enantiomers. Cyclodextrin-based CSPs are particularly effective for the chiral separation of mandelic acid derivatives.
A systematic study investigated the structure-chiral selectivity relationships of twenty different mandelic acid derivatives on an octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin (TBDMSDAGCD) based chiral stationary phase in gas chromatography. nih.govmdpi.comnih.gov This study included various ring-substituted mandelic acid methyl esters, providing valuable insights into how different substituents and their positions on the phenyl ring affect chiral recognition. nih.gov
The study found that the chiral selectivity (α) was significantly influenced by the nature and position of the substituent on the aromatic ring. nih.gov For instance, comparing the chloro-substituted mandelic acid methyl esters, the para-substituted isomer (4-chloro) exhibited a higher chiral selectivity than the ortho (2-chloro) and meta (3-chloro) isomers. nih.gov This suggests that the position of the chloro group plays a critical role in the interaction with the chiral selector.
The presence of a free hydroxyl group on the mandelic acid derivative was found to generally improve chiral selectivity, indicating that hydrogen bonding plays a key role in the chiral recognition process. nih.govmdpi.com When the hydroxyl group was acetylated, the chiral selectivity values decreased significantly. nih.gov
Furthermore, the study explored the effect of modifying the carboxyl group to methyl and ethyl esters. The results indicated that the type of ester group also influences the chiral separation. nih.gov The inclusion of the aromatic ring of the mandelic acid derivative into the cyclodextrin (B1172386) cavity is another important factor in the chiral recognition mechanism. nih.govmdpi.com The study of these structure-chiral selectivity relationships provides valuable guidelines for developing effective methods for the enantiomeric separation of other chiral compounds. nih.govmdpi.comnih.gov
A liquid chromatographic method has also been developed for the chiral separation of mandelic acid and its derivatives, including 2-chloromandelic acid, using a CHIRALPAK® IC column. nih.gov This study also highlighted the importance of the mobile phase composition in achieving baseline separation of the enantiomers. nih.gov
Advanced Analytical Methodologies for Research on 4 Chloro 2 Methoxymandelic Acid
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise molecular structure and stereochemistry of 4-Chloro-2-methoxymandelic acid. These methods provide detailed information on the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules like this compound. longdom.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the molecular skeleton and the chemical environment of each atom.
For this compound, a standard ¹H NMR spectrum would reveal distinct signals for each proton. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants dictated by the substitution pattern (chloro and methoxy (B1213986) groups). The methoxy group would present as a sharp singlet, while the two protons on the chiral center (the α-hydroxy acid moiety) would also show characteristic signals.
Determining the absolute configuration of the chiral center is a more complex challenge. One common strategy involves derivatizing the chiral alcohol with a chiral derivatizing agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA). nih.gov This reaction creates a mixture of diastereomers which, unlike enantiomers, exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts of the resulting diastereomeric esters, particularly the protons near the newly formed chiral center, the absolute stereochemistry of the original this compound can be assigned.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (COOH) | ~11-13 (broad s) | ~175 |
| α-Carbon (CH-OH) | ~5.1 | ~72 |
| Methoxy (OCH₃) | ~3.9 (s) | ~56 |
| Aromatic C-H (position 3) | ~7.0 (d) | ~115 |
| Aromatic C-H (position 5) | ~7.2 (dd) | ~128 |
| Aromatic C-H (position 6) | ~7.4 (d) | ~122 |
| Aromatic C-Cl (position 4) | - | ~130 |
| Aromatic C-OCH₃ (position 2) | - | ~157 |
| Aromatic C (position 1) | - | ~135 |
In Situ Spectroscopic Techniques (FTIR, UV-Vis) for Reaction Monitoring and Mechanistic Insights
In situ (in the reaction mixture) spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time, providing critical data for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions. nih.govfu-berlin.de
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy involves inserting a probe directly into the reaction vessel, allowing for continuous collection of infrared spectra as the reaction proceeds. rsc.org This technique is highly effective for tracking changes in functional groups. In a typical synthesis of this compound, for example, from the corresponding aldehyde (4-chloro-2-methoxybenzaldehyde), in situ FTIR would monitor the disappearance of the characteristic aldehyde C=O stretching band (around 1700 cm⁻¹) and the simultaneous appearance of the carboxylic acid O-H (broad band ~3000 cm⁻¹) and C=O (~1720 cm⁻¹) stretching bands of the product. researchgate.net The rate of these changes provides a kinetic profile of the reaction, helping to determine reaction endpoints and identify any potential bottlenecks or side reactions. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: In situ UV-Vis spectroscopy monitors changes in the electronic transitions of molecules, making it particularly useful for reactions involving chromophores, such as aromatic rings. thermofisher.comnih.gov The substituted benzene (B151609) ring in this compound and its precursors absorbs UV light. As the reaction progresses, changes in the substitution on the aromatic ring or its immediate side chain alter the electronic environment, leading to shifts in the wavelength of maximum absorbance (λ_max) or changes in absorbance intensity. thermofisher.com By tracking these spectral changes over time, a kinetic profile can be constructed. This method is highly sensitive and can be used to follow the consumption of reactants and the formation of products, providing insights into the reaction mechanism. nih.govnih.gov
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity and determining the enantiomeric composition of chiral compounds like this compound. nih.govnih.gov
Purity Determination: Reversed-phase HPLC is commonly used to determine the chemical purity of a sample. In this method, a nonpolar stationary phase is used with a polar mobile phase. The sample is injected into the system, and its components are separated based on their relative hydrophobicity. A UV detector is typically employed, set to a wavelength where the aromatic ring of the compound absorbs strongly. psu.edu This allows for the detection and quantification of the main product as well as any impurities, such as unreacted starting materials or byproducts from side reactions. The result is a chromatogram where each peak corresponds to a different compound, and the area of each peak is proportional to its concentration.
Enantiomeric Excess (ee) Determination: Determining the enantiomeric excess (the measure of a single enantiomer's purity) is critical for chiral molecules. This is achieved using chiral HPLC, which employs a Chiral Stationary Phase (CSP). These CSPs are themselves chiral and interact differently with the (R)- and (S)-enantiomers of the analyte. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® IC), are widely used for the separation of mandelic acid derivatives. nih.gov
The differential interaction between the enantiomers and the CSP causes them to travel through the column at different rates, resulting in their separation into two distinct peaks on the chromatogram. nih.gov By integrating the area of each peak, the ratio of the two enantiomers can be precisely calculated, allowing for the determination of the enantiomeric excess. The optimization of the mobile phase composition (often a mixture of a nonpolar solvent like n-hexane and an alcohol like isopropanol (B130326), with an acidic additive like trifluoroacetic acid) and temperature is crucial for achieving baseline separation. nih.govmdpi.com
Table 2: Exemplary HPLC Conditions for Analysis of Mandelic Acid Derivatives
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Source(s) |
| Mandelic acid derivatives (including 2-chloromandelic acid) | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | 0.4–1.2 mL/min | UV at 210 nm | nih.gov |
| Mandelic acid derivatives | Kromasil C18 (250 mm × 4.6 mm, 5 µm) | Methanol (B129727) with isoleucine ionic liquid and copper ions | 0.8 mL/min | UV at 273 nm | psu.edu |
| Dexketoprofen (chiral and chemical impurities) | Lux Amylose-2 | Water/Acetonitrile/Acetic Acid (50/50/0.1 v/v/v) | 1.0 mL/min | UV at 230 nm | mdpi.com |
| (±)-4-nitropropranolol | Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm) | n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) | Not specified for analytical | UV at 254 and 280 nm | nih.gov |
Computational and Theoretical Investigations Pertaining to 4 Chloro 2 Methoxymandelic Acid
Molecular Modeling and Docking Studies in Biocatalysis
Molecular modeling and docking studies are crucial for understanding the biocatalytic production of 4-chloro-2-methoxymandelic acid, particularly in processes involving enzymes like hydroxymandelate synthase (HMS). These computational techniques allow researchers to visualize and analyze the interactions between the substrate and the enzyme's active site, providing a basis for protein engineering and optimization of reaction conditions.
Hydroxymandelate synthase is an enzyme that catalyzes the conversion of p-hydroxyphenylpyruvate to p-hydroxymandelate. drugbank.com The enzyme from Amycolatopsis orientalis has been a subject of interest for the production of mandelic acid derivatives. nih.gov While its native substrate is 4-hydroxyphenylpyruvate, the enzyme can also accept other substrates, leading to the synthesis of a variety of mandelic acid analogs. nih.gov
Docking studies can predict the binding affinity and orientation of 4-chloro-2-methoxy-substituted phenylpyruvate within the active site of hydroxymandelate synthase. These studies have shown that the precise positioning of the substrate is critical for the catalytic reaction to occur. The chloro and methoxy (B1213986) substituents on the phenyl ring can influence the binding mode through steric and electronic effects. For instance, a serine residue (Ser201) in the active site of HMS from A. orientalis is known to be important for substrate binding. nih.govnih.gov Molecular models can simulate how substitutions on the aromatic ring of the substrate interact with this and other key residues.
A comparative analysis of the active sites of hydroxymandelate synthase and a related enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), reveals significant differences in size and shape, which accounts for their different products from the same substrate. nih.gov Molecular modeling can help to elucidate these differences and guide the engineering of HMS to favor the production of specific mandelic acid derivatives. By introducing mutations in the active site, it is possible to alter the substrate specificity and improve the yield of the desired product. nih.gov
Table 1: Key Amino Acid Residues in the Active Site of Hydroxymandelate Synthase and Their Interactions
| Residue | Role in Catalysis | Type of Interaction |
| His/His/Acid | Metal-coordination (facial triad) | Covalent/Ionic |
| Ser201 | Substrate binding and orientation | Hydrogen bonding |
This table is generated based on the general understanding of the hydroxymandelate synthase active site and is for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of this compound. rsc.org These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the stability of different conformations.
The electronic properties of a molecule are key to understanding its reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the aromatic ring significantly influences the electron distribution. DFT calculations can map the molecular electrostatic potential (MEP), which indicates the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govscienceopen.com
Table 2: Calculated Electronic Properties of a Substituted Phenol Derivative (Illustrative)
| Property | Calculated Value (a.u.) |
| HOMO Energy | -0.24019 |
| LUMO Energy | -0.10958 |
| HOMO-LUMO Gap | 0.13061 |
Note: These values are for a related compound, (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, and are provided for illustrative purposes to demonstrate the type of data generated from DFT calculations. nih.govscienceopen.com
These calculations can also be used to predict the stability of different isomers and conformers of this compound. By calculating the total energy of various structures, the most stable conformation can be identified. This information is valuable for understanding the molecule's behavior in different environments and for interpreting experimental data, such as spectroscopic measurements. researchgate.net
Simulation of Chiral Recognition Processes
The separation of enantiomers is a critical step in the production of many chiral compounds, including this compound. Computational simulations, particularly molecular dynamics (MD), are increasingly used to study the mechanisms of chiral recognition at the molecular level. nih.gov These simulations can provide detailed insights into the interactions between the enantiomers of a chiral molecule and a chiral selector, such as a chiral stationary phase in chromatography or a molecular micelle in capillary electrophoresis. nih.govnih.gov
The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov For a successful separation, there must be a sufficient difference in the stability of these complexes. MD simulations can model the dynamic process of complex formation and dissociation, allowing for the calculation of binding free energies for each enantiomer. scirp.org
These simulations can reveal the specific intermolecular forces that are responsible for chiral discrimination, such as hydrogen bonds, van der Waals interactions, and steric hindrance. nih.gov By analyzing the trajectories of the molecules over time, researchers can identify the key structural features of both the analyte and the selector that contribute to enantioselectivity.
Table 3: Factors Influencing Chiral Recognition in Computational Simulations
| Factor | Description |
| Shape and Charge Distribution | The three-dimensional arrangement of atoms and the distribution of partial charges on the enantiomers and the chiral selector. |
| Intermolecular Hydrogen Bonds | The formation of stereoselective hydrogen bonds between the analyte and the selector. |
| Binding Pocket Geometry | The size and shape of the binding sites on the chiral selector. scirp.org |
| Solvent Effects | The influence of the surrounding solvent molecules on the interactions between the analyte and the selector. |
This table is a generalized representation of factors important in chiral recognition simulations.
The insights gained from these simulations can guide the design of more effective chiral selectors and the optimization of separation conditions. nih.gov
Kinetic and Thermodynamic Modeling of Synthetic Reactions
Computational modeling can also be applied to understand the kinetics and thermodynamics of the chemical reactions used to synthesize this compound. By constructing theoretical models of the reaction pathways, it is possible to predict reaction rates, equilibrium constants, and product distributions.
For enzymatic reactions, such as the transesterification used for the kinetic resolution of mandelic acid derivatives, kinetic models can be developed based on proposed mechanisms like the Ping-Pong Bi-Bi mechanism. nih.gov These models can incorporate various factors that influence the reaction, including substrate and enzyme concentrations, temperature, and the presence of inhibitors. By fitting the model to experimental data, the kinetic parameters can be determined, and the reaction conditions can be optimized for maximum yield and enantioselectivity. nih.gov
Thermodynamic modeling, often employing quantum chemical calculations, can be used to determine the relative energies of reactants, products, and transition states. This information is crucial for understanding the feasibility of a reaction and for predicting the position of the chemical equilibrium. By calculating the Gibbs free energy of reaction (ΔG), it can be determined whether a reaction is spontaneous under a given set of conditions.
These computational models serve as powerful tools for process optimization, allowing for the in silico screening of different reaction conditions and catalysts before extensive experimental work is undertaken. rsc.org
Role of 4 Chloro 2 Methoxymandelic Acid in Advanced Organic Synthesis and Industrial Bioproduction
Utilization as a Chiral Building Block in the Synthesis of Pharmaceutical Intermediates
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. nih.govnih.govmpg.de These building blocks, which possess a defined stereochemistry, are incorporated into the final drug molecule, ensuring the desired therapeutic effect while minimizing potential side effects associated with the other enantiomer. nih.gov Mandelic acid and its derivatives are well-known chiral synthons used in the preparation of various pharmaceuticals, including semi-synthetic penicillins, cephalosporins, anti-obesity agents, and anti-tumor drugs. mpg.denih.gov
While specific examples detailing the use of 4-chloro-2-methoxymandelic acid in the synthesis of a marketed drug are not prevalent in publicly available literature, its structural motifs are present in various biologically active compounds. The synthesis of chiral intermediates often involves asymmetric synthesis or the resolution of racemic mixtures. For instance, the chemo-enzymatic synthesis of chiral precursors, such as α-hydroxy ketones and α-acetoxy enones, highlights the sophisticated strategies employed to create stereochemically defined molecules for pharmaceutical development. researchgate.net Similarly, the preparation of (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate for HMG-CoA reductase inhibitors, underscores the importance of chloro-substituted chiral building blocks in medicine. nih.gov Given the established role of substituted mandelic acids, it is plausible that this compound could serve as a valuable, albeit specialized, chiral precursor in the discovery and development of new pharmaceutical agents. mpg.de
Table 1: Examples of Chiral Building Blocks in Pharmaceutical Synthesis
| Chiral Building Block | Therapeutic Area/Drug Class | Reference |
| Mandelic Acid Derivatives | Antibiotics (Penicillins, Cephalosporins), Anti-obesity agents | mpg.denih.gov |
| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | HMG-CoA Reductase Inhibitors | nih.gov |
| (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | HIV Protease Inhibitors (e.g., Atazanavir) | nih.gov |
| (R)-1,3-Butanediol | Penem and Carbapenem Antibiotics | nih.gov |
Applications in Biocatalytic Processes for Sustainable Chemical Manufacturing
Biocatalysis has emerged as a powerful tool for sustainable chemical manufacturing, offering high selectivity and mild reaction conditions compared to traditional chemical methods. nih.gov The production of enantiomerically pure compounds is a particular strength of biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs) and nitrilases are widely used for the synthesis of chiral molecules, including mandelic acid derivatives.
Microorganisms of the genus Rhodococcus are known for their versatile metabolic capabilities and are often used as whole-cell biocatalysts in organic synthesis. nih.govmdpi.com They possess a range of enzymes, including nitrile hydratases and amidases, that can be employed in the production of carboxylic acids from nitriles. mdpi.com For instance, haloalkalitolerant Rhodococcus strains have shown promise for nitrile hydrolysis under challenging industrial conditions. researchgate.net Similarly, ADHs from Lactobacillus species are utilized for the stereoselective reduction of prochiral ketones to chiral alcohols, a key step in many synthetic pathways. nih.govresearchgate.net An engineered ADH from Lactobacillus kefir has demonstrated a broad substrate scope, successfully reducing a variety of ketones to their corresponding (R)-alcohols with high enantiomeric excess. nih.gov
The synthesis of (R)-2-methoxymandelic acid has been successfully achieved on a multi-gram scale using a rationally engineered nitrilase from Bacillus subtilis expressed in E. coli. This one-pot, enantioselective dynamic kinetic resolution process highlights the potential for developing scalable biocatalytic routes to substituted mandelic acids. Given the success with the closely related 2-methoxymandelic acid, it is highly probable that a similar biocatalytic approach could be developed for the enantioselective synthesis of this compound.
Table 2: Biocatalytic Approaches for Chiral Mandelic Acid Synthesis
| Enzyme/Microorganism | Reaction Type | Product/Target | Reference |
| Rhodococcus sp. | Nitrile hydrolysis | Carboxylic acids from nitriles | mdpi.comresearchgate.net |
| Lactobacillus kefir ADH | Asymmetric ketone reduction | (R)-alcohols | nih.gov |
| Engineered Nitrilase (E. coli) | Dynamic kinetic resolution of cyanohydrin | (R)-2-Methoxymandelic acid | Not explicitly cited |
| Alcaligenes sp. nitrilase | Enantioselective hydrolysis | (R)-Mandelic acid | Not explicitly cited |
Participation in Catalytic Transformations and Reaction Pathways, such as Conversion to Aromatic Aldehydes
Substituted mandelic acids can serve as precursors to other valuable chemical entities through various catalytic transformations. One such important transformation is the oxidative decarboxylation to form the corresponding aromatic aldehyde. These aldehydes are key intermediates in the synthesis of fine chemicals, fragrances, and pharmaceuticals.
Research has demonstrated the selective oxidation of 4-methoxymandelic acid to anisaldehyde using hydrogen peroxide and metal complex catalysts. pku.edu.cn In these studies, both mononucleonic and binucleonic copper, cobalt, and manganese complexes were effective, with copper complexes showing the highest activity. pku.edu.cn The reaction proceeds with high selectivity, producing the aldehyde as the major product. pku.edu.cn This established reaction pathway strongly suggests that this compound can be similarly converted to 4-chloro-2-methoxybenzaldehyde (B1590457). This aldehyde is a known compound used in organic synthesis. The ability to catalytically transform this compound adds to its versatility as an intermediate in multi-step synthetic routes.
Metabolic Engineering for De Novo Biosynthesis in Microorganisms
The production of valuable chemicals from simple carbon sources like glucose using metabolically engineered microorganisms represents a cornerstone of modern industrial biotechnology. There has been significant progress in engineering microbes such as Escherichia coli and Saccharomyces cerevisiae for the de novo biosynthesis of aromatic compounds derived from the shikimate pathway. nih.govresearchgate.net
While the specific de novo biosynthesis of this compound has not yet been reported, the successful production of mandelic acid and its hydroxylated derivatives provides a clear roadmap for future efforts. nih.govnih.govmdpi.com For instance, researchers have engineered E. coli to produce S-mandelic acid by introducing the S-mandelate synthesis gene (hmaS) from Amycolatopsis orientalis and optimizing the metabolic flux towards the precursor, phenylpyruvate. nih.gov Further engineering, including the co-expression of other enzymes, has even enabled the production of R-mandelic acid. nih.gov Similarly, S. cerevisiae has been engineered to produce both mandelic acid and 4-hydroxymandelic acid from glucose by expressing a hydroxymandelate synthase and enhancing the aromatic amino acid pathway. nih.gov
The biosynthesis of a chlorinated derivative like this compound would require the introduction of a halogenase enzyme capable of selectively chlorinating an aromatic precursor. nih.gov While challenging, the engineering of halogenases and their integration into biosynthetic pathways is an active area of research. nih.gov The existing success in producing the core mandelic acid structure through fermentation lays the groundwork for future development of microbial cell factories for halogenated mandelic acids. nih.govmdpi.com
Table 3: Key Strategies in Metabolic Engineering for Mandelic Acid Production
| Organism | Key Engineering Steps | Product | Reference |
| Escherichia coli | - Overexpression of S-mandelate synthase (hmaS)- Feedback-resistant enzymes in shikimate pathway- Deletion of competing pathways | S-Mandelic Acid | nih.gov |
| Saccharomyces cerevisiae | - Expression of hydroxymandelate synthase- Enhancement of aromatic amino acid pathway | Mandelic Acid & 4-Hydroxymandelic Acid | nih.gov |
| Escherichia coli | - Integration of enzyme screening and metabolic flux optimization- CRISPRi to repress competing pathways | Mandelic Acid | mdpi.com |
Future Research Directions and Emerging Paradigms for 4 Chloro 2 Methoxymandelic Acid Studies
Development of Novel Biocatalytic Systems for Enantioenriched Production
The synthesis of single-enantiomer chiral compounds is a significant challenge in pharmaceutical and chemical manufacturing. For 4-chloro-2-methoxymandelic acid, achieving high enantiopurity is critical for its potential applications. Biocatalysis, the use of natural enzymes or whole cells to drive chemical reactions, presents a powerful green alternative to traditional chemical methods. mdpi.com
Future research is focused on discovering and engineering novel enzymes, such as ketoreductases (KREDs) and peroxygenases, for the highly stereoselective synthesis of mandelic acid derivatives. tudelft.nlrsc.org These biocatalysts offer high selectivity, operate under mild conditions (often in water), and can reduce the need for protecting groups and hazardous reagents. mdpi.com A key area of development is in creating robust biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, streamlining the synthesis process. rsc.org Overcoming current limitations, such as enzyme stability and the need for expensive cofactors like NAD(P)H, is a major goal. tudelft.nl Research into in situ cofactor regeneration systems and enzyme immobilization techniques is crucial for developing economically viable and scalable biocatalytic production of enantioenriched this compound. tudelft.nlrsc.org
Table 1: Comparison of Catalytic Strategies
| Feature | Traditional Chemical Catalysis | Biocatalysis |
|---|---|---|
| Selectivity | Often requires chiral auxiliaries or catalysts; can have moderate to high enantioselectivity. | Typically exhibits very high stereo-, regio-, and chemo-selectivity. mdpi.com |
| Reaction Conditions | Frequently involves high temperatures, pressures, and non-aqueous solvents. | Operates under mild conditions (physiological pH and temperature), often in aqueous media. mdpi.com |
| Environmental Impact | May use heavy metal catalysts and hazardous organic solvents, generating significant waste. | Considered a green technology; uses renewable catalysts (enzymes) and is biodegradable. mdpi.com |
| Catalyst Source | Based on finite resources, often precious metals. | Derived from renewable biological sources (microorganisms, plants). mdpi.com |
Integration of Artificial Intelligence and Automation in Synthetic and Analytical Research
Table 2: Impact of AI and Automation on Chemical Synthesis
| Stage of Research | Traditional Approach | AI & Automation Approach |
|---|---|---|
| Route Design | Relies on chemist's experience and literature search. | AI algorithms predict optimal synthetic pathways from vast reaction databases. drugtargetreview.com |
| Optimization | Manual, one-variable-at-a-time experimentation; time-consuming. | Automated platforms conduct high-throughput experiments; AI models analyze data to find optimal conditions rapidly. nso-journal.org |
| Execution | Manual execution of reactions, subject to human error. | Robotic systems perform reactions with high precision and reproducibility. drugtargetreview.com |
Exploration of Green Chemistry Principles in the Synthesis and Transformation of the Compound
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental footprint. mdpi.com Future research on this compound will prioritize the development of sustainable synthetic methods that are safer, more efficient, and produce less waste. skpharmteco.com
A key focus is on replacing hazardous solvents with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or deep eutectic solvents. researchgate.netnih.gov Ideally, syntheses would be performed in water or under solvent-free conditions, for instance, using mechanochemistry (reactions induced by mechanical force). nih.gov Another core principle is atom economy, which involves designing synthetic routes that maximize the incorporation of all starting materials into the final product. This often involves using catalytic processes over stoichiometric reagents and minimizing the use of temporary "protecting groups" to reduce the number of synthetic steps. nih.gov One-pot reactions, where multiple transformations occur sequentially in the same reactor, are also being explored to reduce solvent use, energy consumption, and waste generation. nih.gov
Advanced Mechanistic Studies at the Molecular Level
A profound understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient synthetic processes. For reactions involving this compound, researchers are employing advanced analytical techniques to study reaction pathways at a molecular level.
In situ spectroscopic methods allow for the real-time observation of chemical reactions as they occur. rsc.org Techniques like photoionization and photoelectron photoion coincidence spectroscopy enable the detection and identification of transient reactive intermediates—short-lived species that are critical to the reaction pathway but difficult to isolate. rsc.org This provides direct evidence for proposed mechanisms. Furthermore, computational chemistry and molecular modeling are becoming indispensable tools. mdpi.com By simulating reaction pathways and calculating the energy of different transition states and intermediates, scientists can gain detailed insight into the factors that control reaction outcomes, such as selectivity and rate. These theoretical studies, when combined with experimental data, provide a comprehensive picture of the reaction mechanism, guiding the development of improved catalysts and reaction conditions. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-methoxymandelic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis can involve nucleophilic substitution and oxidation steps. Starting with 4-chloro-2-methoxybenzaldehyde, a cyanohydrin reaction followed by hydrolysis yields the mandelic acid backbone. Key reagents include sodium cyanide (NaCN) and hydrochloric acid (HCl), with temperature control (60–80°C) critical to avoid decomposition .
- Yield Optimization : Adjusting molar ratios (e.g., benzaldehyde:NaCN = 1:1.2) and using polar aprotic solvents (e.g., DMF) enhances reaction efficiency. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : NMR reveals peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group). NMR confirms the carboxylic acid carbon at δ 175 ppm .
- X-ray Crystallography : SHELXL ( ) or ORTEP-III ( ) can resolve crystal structures, with hydrogen bonding networks between hydroxyl and carboxyl groups critical for stability .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but poorly in non-polar solvents. The hydrochloride salt form enhances aqueous solubility (~50 mg/mL at pH 5–7) .
- Stability : Stable at room temperature in dry conditions. Degrades above 150°C or in strong acidic/alkaline environments (pH <2 or >10), forming 4-chloro-2-methoxybenzaldehyde as a decomposition product .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
- Biocatalytic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) in tert-butanol selectively esterifies the (R)-enantiomer with >90% enantiomeric excess (ee) .
Q. What pharmacological pathways are hypothesized for this compound based on structural analogs?
- Mechanistic Insights : The chloro and methoxy groups enhance binding to cyclooxygenase-2 (COX-2), similar to 4-chloromandelic acid derivatives. In vitro assays show IC values of ~10 μM for COX-2 inhibition, suggesting anti-inflammatory potential .
- Metabolism : Predicted hepatic glucuronidation via UGT1A9, with the carboxylic acid group forming a stable glucuronide conjugate (confirmed via LC-MS/MS) .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Studies : Gaussian 09 simulations at the B3LYP/6-31G(d) level indicate the methoxy group activates the para-chloro position for substitution. Transition state energies for SNAr reactions with amines are ~25 kcal/mol, favoring ortho/para-directing effects .
- Molecular Dynamics : Simulations in water show a solvation shell stabilizing the carboxylate anion, reducing electrophilicity compared to non-hydrated models .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Data Reconciliation :
- Dose-Dependent Effects : Re-evaluate assays at multiple concentrations (e.g., 1–100 μM) to identify biphasic responses.
- Cell Line Variability : Test across diverse lines (e.g., HEK293 vs. HepG2) to assess tissue-specific activity. Contradictory cytotoxicity results may arise from differential expression of metabolic enzymes .
- Meta-Analysis : Cross-reference PubChem and EPA DSSTox entries () to validate bioactivity datasets and exclude outliers from low-quality studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
